2-Acetyl-5-fluorobenzonitrile

Descripción general

Descripción

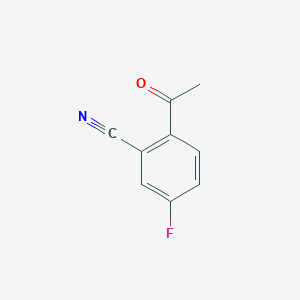

2-Acetyl-5-fluorobenzonitrile is a chemical compound with the molecular formula C9H6FNO . It is used in various chemical reactions and has a molecular weight of 163.15 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 121-126°C . It has a molecular weight of 163.15 g/mol . The compound has a topological polar surface area of 40.9 Ų .Aplicaciones Científicas De Investigación

Halodeboronation of Aryl Boronic Acids

2-Acetyl-5-fluorobenzonitrile is utilized in the scalable synthesis of halogenated derivatives like 2-bromo-3-fluorobenzonitrile. This involves the bromodeboronation of corresponding aryl boronic acids, demonstrating the compound's significance in generating aryl bromides and chlorides efficiently (Szumigala et al., 2004).

Structural and Electronic Properties Analysis

The compound is a subject in studies investigating the structural and electronic properties of monofluorobenzonitriles. These studies involve measuring the standard molar enthalpies of formation and vaporization, providing insights into their thermodynamic stability and phase transition properties (Ribeiro da Silva et al., 2012).

Carbon Dioxide Chemical Fixation

This compound derivatives play a role in the fixation of CO2, converting it into quinazoline-2,4(1H,3H)-diones. This process utilizes simple monomeric tungstates as catalysts, highlighting the compound's potential in CO2 capture and conversion technologies (Kimura et al., 2012).

Electrochemical Reduction Studies

The electrochemical reduction of carbon-fluorine bonds in derivatives of this compound is studied to understand the reduction mechanisms. This research is significant in fields where the manipulation of carbon-fluorine bonds is crucial (Muthukrishnan & Sangaranarayanan, 2007).

Synthesis of Advanced Materials

The compound's derivatives are evaluated for their biological activity and potential in treating diseases like type 2 diabetes. They undergo in vitro enzymatic assays against relevant targets, showcasing the compound's significance in the development of new therapeutic agents (Mphahlele et al., 2020).

Safety and Hazards

The safety information for 2-Acetyl-5-fluorobenzonitrile indicates that it is necessary to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to use this compound only outdoors or in a well-ventilated area and to keep it away from heat/sparks/open flames/hot surfaces . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Análisis Bioquímico

Biochemical Properties

2-Acetyl-5-fluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in downstream effects on gene expression and cellular functions. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . The localization and accumulation of this compound in specific tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its role in cellular processes.

Propiedades

IUPAC Name |

2-acetyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYDBZLGNHINTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)